5-(6-bromo-2,3-dichlorophenyl)oxazole
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Overview
Description
5-(6-bromo-2,3-dichlorophenyl)oxazole is a heterocyclic compound with the molecular formula C9H4BrCl2NO and a molecular weight of 292.95 g/mol It is characterized by the presence of an oxazole ring substituted with a 6-bromo-2,3-dichlorophenyl group
Preparation Methods
The synthesis of 5-(6-bromo-2,3-dichlorophenyl)oxazole typically involves the reaction of 6-bromo-2,3-dichlorobenzoyl chloride with an appropriate oxazole precursor under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency.
Chemical Reactions Analysis
5-(6-bromo-2,3-dichlorophenyl)oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The oxazole ring can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxazole-2,4-dione derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding amine derivatives.
Scientific Research Applications
5-(6-bromo-2,3-dichlorophenyl)oxazole has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-(6-bromo-2,3-dichlorophenyl)oxazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
5-(6-bromo-2,3-dichlorophenyl)oxazole can be compared with other similar compounds, such as:
5-(2,3-dichlorophenyl)oxazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-(6-chloro-2,3-dichlorophenyl)oxazole: Substitution of bromine with chlorine may result in different chemical and biological properties.
5-(6-bromo-2,3-difluorophenyl)oxazole: The presence of fluorine atoms instead of chlorine may enhance its stability and alter its biological activity.
Properties
IUPAC Name |
5-(6-bromo-2,3-dichlorophenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2NO/c10-5-1-2-6(11)9(12)8(5)7-3-13-4-14-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTZSUHHBQGLRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)Cl)C2=CN=CO2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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